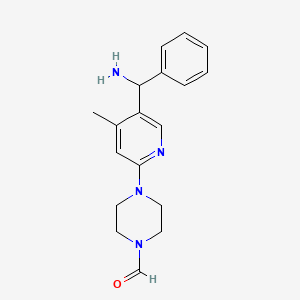

4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Description

Nuclear Magnetic Resonance (NMR)

While direct NMR data for this compound is unavailable in the provided sources, analogous piperazine-carbaldehyde derivatives exhibit characteristic signals:

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak at m/z 310.39 ([M]⁺) aligns with the molecular weight. Fragmentation patterns likely involve:

- Loss of the formyl group (-28 Da).

- Cleavage of the piperazine-pyridine bond (m/z 231.29 for the pyridine-amine fragment).

X-ray Crystallographic Studies

No crystallographic data for this specific compound is available in the provided sources. However, piperazine derivatives generally adopt a chair conformation with substituents in equatorial positions to minimize steric strain. The bulky amino(phenyl)methyl group at the pyridine’s 5-position would likely force the pyridine ring into a perpendicular orientation relative to the piperazine plane.

Tautomeric and Conformational Analysis

The molecule exhibits two potential tautomeric equilibria:

- Iminoenamine tautomerism : The secondary amine (NH) in the amino(phenyl)methyl group could tautomerize to an imine, though this is disfavored in non-acidic conditions.

- Aldehyde hydration : The formyl group may form a geminal diol in aqueous media, though this equilibrium is negligible in anhydrous environments.

Conformational flexibility arises from:

- Piperazine ring puckering : Interconversion between chair and boat conformations.

- Rotation about the pyridine-piperazine bond : Restricted by steric hindrance from the 4-methyl group.

Comparative Structural Analysis with Analogous Piperazine Derivatives

Table 2: Structural Comparison

The amino(phenyl)methyl group in the target compound introduces greater steric hindrance and enhanced aromatic stacking potential compared to analogs. This substituent also elevates the molecular weight by ~80 Da relative to simpler derivatives like 4-(N-methylglycyl)piperazine-1-carbaldehyde.

Properties

Molecular Formula |

C18H22N4O |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[5-[amino(phenyl)methyl]-4-methylpyridin-2-yl]piperazine-1-carbaldehyde |

InChI |

InChI=1S/C18H22N4O/c1-14-11-17(22-9-7-21(13-23)8-10-22)20-12-16(14)18(19)15-5-3-2-4-6-15/h2-6,11-13,18H,7-10,19H2,1H3 |

InChI Key |

FZRVPGTWQWZRMC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(C2=CC=CC=C2)N)N3CCN(CC3)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.

Substitution on the Pyridine Ring: The methyl and amino(phenyl)methyl groups are introduced through nucleophilic substitution reactions.

Formation of the Piperazine Ring: The piperazine ring is formed by cyclization reactions involving suitable diamines and aldehydes.

Introduction of the Aldehyde Group: The aldehyde group is introduced through formylation reactions, often using reagents like formic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

Oxidation: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carboxylic acid.

Reduction: 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1. Interaction Studies

Research indicates that 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde exhibits significant biological activity, particularly as a ligand in biochemical assays. The amino group in the structure allows for covalent bonding with nucleophilic sites on proteins, which can influence their function. This characteristic makes the compound a candidate for further investigation in drug development aimed at modulating enzyme and receptor activities .

2. Anticancer Potential

Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. By targeting specific pathways involved in tumor growth and metastasis, it could be developed into a therapeutic agent for various cancers. The structural similarities with other known anticancer compounds underscore its potential .

3. Neuropharmacological Applications

Given its ability to interact with neurotransmitter systems, there is potential for this compound to be explored in neuropharmacology. It may serve as a lead compound for developing drugs aimed at treating neurological disorders such as depression or anxiety by modulating neurotransmitter receptors .

Case Studies

Several case studies have highlighted the applications of similar compounds in various therapeutic contexts:

Mechanism of Action

The mechanism of action of 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key features:

Key Comparisons

Core Flexibility vs. Rigidity The target compound’s pyridine-piperazine scaffold offers conformational flexibility, which may enhance binding to dynamic enzyme pockets. In contrast, quinoline-based analogues (e.g., ) exhibit rigid planar structures suited for intercalation or flat binding sites.

Substituent Diversity The aminophenylmethyl group in the target compound provides a hydrogen-bonding site absent in analogues like the boronate ester derivative or trifluoromethylphenyl-containing compounds . This could influence solubility and target selectivity.

Synthetic Accessibility

- Piperazine-carbaldehyde derivatives are often synthesized via reductive amination or nucleophilic substitution (e.g., ). The target compound’s synthesis would likely involve coupling a pre-functionalized pyridine intermediate with piperazine-1-carbaldehyde.

The carbaldehyde group may act as a reactive handle for further derivatization, similar to boronate esters in prodrug design .

Research Findings and Hypotheses

- Hypothetical Target Engagement: The aminophenylmethyl group may mimic tyrosine or histidine residues in enzyme active sites, as seen in kinase inhibitors like imatinib derivatives .

- ADMET Considerations : Piperazine-carbaldehydes generally exhibit moderate solubility in polar solvents, but the hydrophobic phenyl group in the target compound could reduce bioavailability compared to more hydrophilic analogues (e.g., ).

Biological Activity

4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperazine ring, a pyridine moiety, and an aldehyde functional group. This compound is notable for its potential biological activities, particularly its interactions with various biological targets such as enzymes and receptors.

- Molecular Formula : C18H22N4O

- Molecular Weight : 310.4 g/mol

- CAS Number : 1355230-55-5

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins, facilitated by the presence of the amino and aldehyde groups. This interaction can modulate the function of various biological targets, making it a candidate for therapeutic applications.

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits potential as a ligand in biochemical assays. The compound's structure allows it to bind effectively to various receptors and enzymes, influencing their activity. For instance, studies have shown that compounds with similar structures have demonstrated significant binding affinities in assays targeting the PD-1/PD-L1 pathway, which is crucial for immune response modulation .

Case Studies

- Anticancer Activity : In vitro studies have evaluated the compound's effectiveness against cancer cell lines. One study reported that derivatives of similar piperazine compounds exhibited selective cytotoxicity towards certain cancer cells, suggesting that this compound may also possess anticancer properties .

- Antimicrobial Activity : The compound has been assessed for its antibacterial and antifungal properties. Preliminary results indicate that it may inhibit the growth of various pathogenic bacteria and fungi, similar to other piperidine derivatives .

Comparative Analysis

The following table summarizes the biological activities of related compounds alongside this compound:

Q & A

Q. What are the standard synthetic routes for 4-(5-(Amino(phenyl)methyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde?

The synthesis typically involves multi-step protocols, such as:

- Vilsmeier-Haack-Arnold formylation : Reaction of intermediates (e.g., ethylidene hydrazine derivatives) with POCl₃/DMF to generate pyrazole-4-carbaldehyde intermediates .

- Coupling reactions : Refluxing carbaldehyde intermediates with nucleophiles (e.g., barbituric acid) in ethanol/water mixtures to yield the final product .

- Functional group modifications : Piperazine rings are often introduced via nucleophilic substitution or condensation reactions, requiring precise pH and temperature control .

Q. What analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the pyridine and piperazine rings .

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .

- Chromatography : HPLC or UPLC to assess purity, especially after multi-step syntheses .

Q. How can researchers assess the compound's stability under experimental conditions?

- pH stability studies : Incubate the compound in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy or LC-MS .

- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures .

Advanced Research Questions

Q. How can contradictory bioactivity data in structural analogs be resolved?

- Structure-activity relationship (SAR) studies : Compare analogs with variations in substituents (e.g., methyl groups on pyridine, aldehyde vs. carboxylic acid on piperazine) .

- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) to identify critical interactions, such as hydrogen bonding with the aldehyde group .

- In vitro validation : Use enzyme inhibition assays (e.g., IC₅₀ measurements) to reconcile discrepancies between computational predictions and experimental results .

Q. What strategies optimize the compound's pharmacokinetic properties?

- Prodrug design : Modify the aldehyde group to a masked form (e.g., acetal) to enhance bioavailability .

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) on the piperazine ring to improve aqueous solubility .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., methyl groups prone to oxidation) .

Q. How can synthetic yields be improved while maintaining purity?

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation or coupling steps .

- Solvent optimization : Replace ethanol with DMF or acetonitrile in reflux conditions to enhance reaction efficiency .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation in real time .

Q. What experimental approaches elucidate the compound's mechanism of action?

- Surface plasmon resonance (SPR) : Measure binding kinetics to biological targets (e.g., receptors) .

- Cellular assays : Use fluorescence-based calcium flux or cAMP assays to evaluate functional activity .

- Transcriptomics : RNA sequencing to identify downstream gene regulation effects in treated cell lines .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activities?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Counter-screening : Test against off-target proteins (e.g., unrelated kinases) to confirm selectivity .

- Crystallography : Resolve co-crystal structures of the compound bound to its target to validate binding hypotheses .

Q. What methods differentiate this compound from structurally similar analogs?

- X-ray diffraction (XRD) : Compare crystal packing and hydrogen-bonding networks .

- Tandem MS/MS : Identify unique fragmentation patterns attributable to the amino(phenyl)methyl substituent .

- 2D NMR (COSY, NOESY) : Map spatial proximity of protons on the pyridine and piperazine rings .

Methodological Considerations

Q. How to design experiments assessing the compound's toxicity profile?

Q. What computational tools predict the compound's reactivity in novel reactions?

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Retrosynthetic software : Tools like Synthia™ to propose alternative synthetic pathways .

Structural and Functional Insights

Q. How does the piperazine-carbaldehyde moiety influence bioactivity?

Q. What role does the 4-methylpyridine group play in target specificity?

- The methyl group sterically blocks non-specific interactions, while the pyridine nitrogen participates in hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.